Structural Differentiation: Dianthramine vs. Monomeric Hydroxybenzoic Acid Precursors
Dianthramine is structurally distinguished from its biosynthetic precursor 5-hydroxyanthranilic acid (and other monomeric hydroxybenzoic acids) by its dimeric diphenylamine architecture. Dianthramine comprises two 4-hydroxybenzoic acid units covalently linked through a central secondary amine nitrogen, yielding the molecular formula C₁₄H₁₁NO₆ and molecular weight of 289.24 g/mol . In contrast, 5-hydroxyanthranilic acid is a monomer with formula C₇H₇NO₃ and molecular weight of 153.14 g/mol . This structural distinction is not merely academic—the diarylamine scaffold is a defining feature of the dianthramide class of phytoalexins, which are biosynthesized specifically in Caryophyllaceae species via the anthranilic acid pathway, whereas monomeric hydroxybenzoic acids are ubiquitous across diverse plant taxa and lack the stress-induced phytoalexin functionality characteristic of the dianthramide family [1].
| Evidence Dimension | Molecular structure and biosynthetic origin |
|---|---|
| Target Compound Data | C₁₄H₁₁NO₆; 289.24 g/mol; dimeric diphenylamine scaffold; anthranilic acid-derived phytoalexin from Caryophyllaceae |
| Comparator Or Baseline | 5-hydroxyanthranilic acid (C₇H₇NO₃; 153.14 g/mol; monomer); generic monomeric hydroxybenzoic acids |
| Quantified Difference | Mass difference: +136.10 g/mol (approx. 89% larger); dimer vs. monomer architecture; lineage-specific vs. ubiquitous plant metabolite |
| Conditions | Chemical structure determination by mass spectrometry and NMR; biosynthesis pathway elucidation in plant systems |
Why This Matters
For researchers investigating plant defense mechanisms or screening natural product libraries for antimicrobial leads, procurement of monomeric hydroxybenzoic acids cannot recapitulate the dimeric diarylamine scaffold or the Caryophyllaceae-specific phytoalexin functional context of Dianthramine.
- [1] Niemann, G. J. (1993). The anthranilamide phytoalexins of the Caryophyllaceae and related compounds. Phytochemistry, 34(2), 319–328. View Source
